molecular formula C6H12BrNO B13493626 2-(2-Bromoethyl)morpholine

2-(2-Bromoethyl)morpholine

Cat. No.: B13493626
M. Wt: 194.07 g/mol
InChI Key: KHHDYDHETWAYPO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Heterocyclic Chemistry

2-(2-Bromoethyl)morpholine is an organic compound classified as a halogenated heterocyclic amine. cymitquimica.comwikipedia.orgatamankimya.com Its structure consists of a morpholine (B109124) ring, which is a six-membered heterocycle containing both an amine and an ether functional group, substituted with a 2-bromoethyl group. cymitquimica.comwikipedia.orgatamankimya.com The presence of the bromine atom, a halogen, and the morpholine ring places this compound squarely within the field of halogenated heterocyclic chemistry. tcichemicals.comtcichemicals.com

The key structural features of this compound are:

Morpholine Ring: A saturated six-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively. atamankimya.com This ring imparts a degree of polarity and basicity to the molecule. cymitquimica.com

Bromoethyl Group: An ethyl chain with a bromine atom attached. cymitquimica.com The carbon-bromine bond is polar, with the carbon atom being slightly electrophilic and the bromine atom being a good leaving group, making the compound reactive towards nucleophiles. cymitquimica.comwikipedia.org

The interplay between the nucleophilic nitrogen of the morpholine ring and the electrophilic carbon of the bromoethyl group can lead to intramolecular reactions under certain conditions. However, its primary utility in synthesis stems from the reactivity of the bromoethyl group in intermolecular reactions.

The hydrobromide salt, 4-(2-Bromoethyl)morpholine (B1270460) hydrobromide, is a common form of this compound, often appearing as a crystalline solid soluble in polar solvents. cymitquimica.combiosynth.com

Historical Perspective on the Synthesis and Reactivity of Bromoalkyl Amines

The synthesis of bromoalkyl amines has been a subject of interest for many decades, with early methods often involving the direct reaction of amines with bromoalkylating agents. A notable early synthesis of a related compound, 2-morpholinoethylamine, was reported in 1940 by Mason and Malkiel, which involved the amination of N-(2-chloroethyl)morpholine with ammonium (B1175870) hydroxide. asianpubs.org

Historically, the synthesis of compounds like this compound often involved the conversion of a corresponding alcohol, such as 2-morpholin-4-yl-ethanol, using a brominating agent. A common laboratory-scale method involves the use of triphenylphosphine (B44618) and carbon tetrabromide in a suitable solvent like dichloromethane (B109758).

The reactivity of bromoalkyl amines is characterized by the susceptibility of the carbon-bromine bond to nucleophilic attack. wikipedia.org This reactivity has been extensively utilized in organic synthesis. The reactions are typically nucleophilic substitution reactions where the bromide ion acts as a leaving group. cymitquimica.com The rate and outcome of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Over the years, various methods for the synthesis of bromoalkyl amines have been developed, aiming for higher yields, milder reaction conditions, and the use of less hazardous reagents. For instance, the synthesis of the antidepressant moclobemide (B1677376) involves the key intermediate N-(2-aminoethyl)morpholine, which can be prepared from morpholine and 2-bromoethylamine (B90993) hydrobromide under solvent- and catalyst-free conditions. asianpubs.org

Significance as a Synthetic Intermediate and Building Block

This compound is a valuable synthetic intermediate and building block in organic chemistry due to the presence of the reactive bromoethyl group and the versatile morpholine moiety. cymitquimica.com The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. cymitquimica.com This allows for the introduction of the morpholinoethyl group into various molecular scaffolds.

Its utility is demonstrated in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comacs.org For example, it is a precursor in the synthesis of compounds with potential biological activities. The morpholine ring itself is a common feature in many bioactive compounds and approved drugs. jchemrev.comresearchgate.net

The general reaction scheme for the use of this compound as a building block is as follows:

Nucleophile + this compound → Nucleophile-CH2CH2-morpholine + Br-

This reactivity allows for the construction of molecules with diverse functionalities. For example, it can react with amines to form diamines, with alkoxides to form ethers, and with carbanions to form new carbon-carbon bonds.

Overview of Research Trajectories in Morpholine Chemistry

Research in morpholine chemistry has been consistently active due to the prevalence of the morpholine scaffold in biologically active compounds and its utility in organic synthesis. jchemrev.comresearchgate.net Recent research trajectories can be broadly categorized into several key areas:

Development of New Synthetic Methodologies: There is a continuous effort to develop novel and efficient methods for the synthesis of morpholines and their derivatives. researchgate.netijcce.ac.ir This includes stereoselective syntheses to control the three-dimensional arrangement of atoms, which is crucial for biological activity. researchgate.net Recent advances have focused on transition metal catalysis and photocatalytic methods. researchgate.net

Functionalization of the Morpholine Ring: Researchers are exploring new ways to introduce various functional groups onto the morpholine ring to create a diverse library of compounds for screening and development. benthamscience.combenthamdirect.com This includes the synthesis of C-functionalized morpholines, which have shown a range of biological activities. researchgate.net

Exploration of Biological Activities: Morpholine derivatives are continuously being investigated for a wide range of pharmacological activities, including as anticancer, antidepressant, and antimicrobial agents. jchemrev.comnih.gov The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties. nih.gov

Applications in Agrochemicals: Morpholine derivatives are also being developed as agrochemicals, including fungicides, herbicides, and insecticides. acs.org

Sustainable Chemistry Approaches: There is a growing trend towards developing more environmentally friendly or "green" synthetic routes for morpholine-containing compounds, focusing on reducing waste and using less hazardous reagents and solvents. marketresearchintellect.com

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H12BrNO nih.gov
Molecular Weight 194.07 g/mol nih.gov
Appearance Colorless oil
CAS Number 89583-07-3 nih.gov
InChI Key CVMXEDZZSWLXPB-UHFFFAOYSA-N nih.gov

Physicochemical Properties of 4-(2-Bromoethyl)morpholine hydrobromide

PropertyValueSource
Molecular Formula C6H13Br2NO biosynth.com
Molecular Weight 274.98 g/mol biosynth.com
Appearance Crystalline solid biosynth.com
CAS Number 42802-94-8 biosynth.com
Melting Point 130-131 °C biosynth.com
Solubility Soluble in polar solvents cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-(2-bromoethyl)morpholine

InChI

InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2

InChI Key

KHHDYDHETWAYPO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCBr

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Bromoethyl Morpholine

Precursor Synthesis and Functional Group Interconversion Strategies

The foundational step in producing 2-(2-bromoethyl)morpholine is the synthesis of its alcohol precursor, 2-(2-hydroxyethyl)morpholine. This precursor's availability and purity are paramount for the success of the subsequent bromination step.

N-(2-Hydroxyethyl)morpholine, also known as 4-(2-hydroxyethyl)morpholine or morpholine (B109124) ethanol, is a widely used pharmaceutical intermediate. vandvpharma.commallakchemicals.com It serves as a building block in the synthesis of various drugs, including the anti-inflammatory drug Morniflumate and the immunosuppressant Mycophenolate Mofetil. vandvpharma.com

One established industrial method for its production involves the liquid-phase cyclic dehydration of triethanolamine. This process is typically conducted at elevated temperatures, between 200°C and 260°C, using a catalytically effective amount of a silica-alumina catalyst. google.com This method is noted for its high selectivity towards the desired N-(2-hydroxyethyl)morpholine, with minimal formation of by-products such as N,N',2,2'-dimorpholinodiethyl ether. google.com The resulting product is a colorless to pale yellow liquid, soluble in water, and stable under normal conditions. mallakchemicals.com

Analogues can be prepared through various strategies. For instance, protecting the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group yields 4-N-Boc-2-(2-hydroxyethyl)morpholine, a common intermediate for synthesizing specific protease inhibitors or other biologically active compounds. chembk.com

The synthesis of chiral morpholines is of great interest due to their prevalence in bioactive compounds. nih.gov Several advanced methods have been developed to control the stereochemistry at the C-2 position of the morpholine ring.

One notable strategy involves the copper(II)-promoted oxyamination of alkenes. This method facilitates the addition of an alcohol and an amine across a double bond. For example, treating a β-hydroxy N-allylsulfonamide with copper(II) 2-ethylhexanoate (B8288628) can yield a 2-aminomethyl functionalized morpholine with a high degree of diastereoselectivity. nih.gov

Another powerful approach is the regio- and stereoselective ring-opening of activated aziridines with halogenated alcohols, followed by an intramolecular ring-closure. researchgate.net This SN2-type reaction, often catalyzed by a Lewis acid, allows for the synthesis of a variety of nonracemic 2-substituted and 2,3-disubstituted morpholines in high yield and enantioselectivity. researchgate.netrsc.org Similarly, palladium-catalyzed hydroamination of aminoalkenes derived from aziridines can produce 2,5-disubstituted morpholines as a single diastereomer. rsc.org A base-catalyzed cascade reaction starting from 2-tosyl-1,2-oxazetidine and α-formyl carboxylates also provides access to stereochemically defined morpholine structures, where the conformational preferences are dictated by the avoidance of steric strain and by anomeric effects. nih.gov

Optimized Bromination Techniques for Carbon-Bromine Bond Formation

The conversion of the hydroxyl group in 2-(2-hydroxyethyl)morpholine to a bromide is a critical functional group interconversion. The choice of reagents and reaction conditions is crucial for achieving high yields while minimizing side reactions.

The transformation of primary and secondary alcohols into alkyl bromides is a fundamental reaction in organic synthesis. libretexts.org Several reagents are commonly employed, each with specific advantages and mechanistic pathways. The reaction generally proceeds via an SN2 mechanism, which leads to an inversion of stereochemistry at the carbon center. libretexts.orgmasterorganicchemistry.com

A widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). commonorganicchemistry.com A specific protocol for the synthesis of 4-(2-bromo-ethyl)-morpholine involves adding CBr₄ and then PPh₃ to a solution of 2-morpholin-4-yl-ethanol in dichloromethane (B109758) at 0°C, followed by stirring at ambient temperature. Other effective brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). masterorganicchemistry.comcommonorganicchemistry.com PBr₃ is a very common choice for this transformation, while SOBr₂ is more reactive and used less frequently. commonorganicchemistry.com N-Bromosuccinimide (NBS) can also be used for milder bromination conditions. organic-chemistry.org

Table 1: Comparison of Common Bromination Reagents for Alcohols

Reagent SystemTypical ConditionsMechanismKey FeaturesCitations
Phosphorus Tribromide (PBr₃) Varies, often neat or in a solvent like ether.SN2Common, effective for 1° and 2° alcohols; all three bromine atoms can react. commonorganicchemistry.com, masterorganicchemistry.com
Appel Reaction (PPh₃/CBr₄) Anhydrous solvent (e.g., CH₂Cl₂), 0°C to room temp.SN2Mild conditions; useful for sensitive substrates. commonorganicchemistry.com,
Thionyl Bromide (SOBr₂) Aprotic solvent; cannot be used with pyridine.SN2 (via intermediate)More reactive than SOCl₂; used less often. commonorganicchemistry.com, libretexts.org
N-Bromosuccinimide (NBS) Often with PPh₃ or under photolytic conditions.Varies (SN2 or radical)Milder alternative, can offer different selectivity. , organic-chemistry.org

Regioselectivity refers to the preferential reaction at one functional group over another. In the case of 2-(2-hydroxyethyl)morpholine, there is only one hydroxyl group, making the site of bromination unambiguous. The primary challenge is to ensure the reaction occurs at the hydroxyl group without undesired reactions on the morpholine ring or the nitrogen atom. This is typically achieved by selecting reagents like PBr₃ or those used in the Appel reaction under controlled conditions that favor SN2 substitution at the primary alcohol. masterorganicchemistry.com

Diastereoselectivity is critical when the precursor alcohol is chiral, such as those produced by the stereoselective methods described in section 2.1.2. Since the most common bromination methods proceed via an SN2 mechanism, they result in a predictable inversion of configuration at the stereocenter. libretexts.orgmasterorganicchemistry.comcommonorganicchemistry.com For example, if a chiral (S)-2-(2-hydroxyethyl)morpholine analogue is subjected to bromination with PBr₃, the resulting this compound product will have the (R) configuration. This predictable stereochemical outcome is essential for the synthesis of enantiomerically pure target molecules. The stereospecificity of these reactions allows for the transfer of chirality from the precursor to the final product with high fidelity.

Alternative Synthetic Pathways and Process Intensification

Beyond the conventional two-step synthesis, alternative routes and modern process intensification strategies offer pathways to this compound that can improve efficiency, safety, and environmental impact.

An alternative synthetic pathway involves the direct alkylation of morpholine. For example, reacting morpholine with an agent like 4-(2-bromoethyl)morpholine (B1270460) hydrobromide can be used to synthesize more complex derivatives. google.com Another route could involve the reaction of morpholine with 1,2-dibromoethane, although this can lead to mixtures and requires careful control of stoichiometry to favor mono-alkylation over di-alkylation. The synthesis of the related N-(2-aminoethyl)morpholine has been optimized by reacting morpholine with 2-bromoethylamine (B90993) hydrobromide, highlighting a similar alkylation strategy. asianpubs.org

Process intensification (PI) is a chemical engineering approach focused on developing smaller, safer, and more energy-efficient and sustainable processes. aiche.orgresearchgate.net This is achieved by shrinking equipment size and integrating multiple unit operations (e.g., reaction and separation) into a single apparatus. aiche.org For a reaction like the bromination of an alcohol, PI could be realized through the use of continuous flow reactors. A relevant example is the continuous photochemical benzylic bromination using in situ generated bromine from NaBrO₃/HBr. rsc.org This approach, conducted in a microstructured photochemical reactor, allows for extremely short residence times, eliminates the need for organic solvents, and improves mass efficiency and safety by generating the hazardous bromine reagent only as needed. rsc.org Applying similar principles, such as continuous flow processing and in situ reagent generation, to the synthesis of this compound could lead to significant improvements in throughput and process safety over traditional batch methods.

Cyclization Reactions in Morpholine Ring Formation

The formation of the morpholine ring is a critical step in the synthesis of this compound. Cyclization reactions, typically intramolecular, are a common and effective strategy. These reactions often involve the formation of either a C-N or a C-O bond to close the six-membered ring.

A prevalent approach starts with appropriately substituted 1,2-amino alcohols. organic-chemistry.org The cyclization can be achieved through various activation and reaction pathways. For instance, the reaction of β-amino alcohols with reagents that introduce a two-carbon unit capable of cyclization is a key strategy. One such method involves using a bromoethylsulfonium salt, which reacts with 1,2-aminoalcohols to yield morpholines in good to excellent yields. acs.org The reaction proceeds through the in-situ generation of a vinyl sulfonium (B1226848) salt, followed by an annulation process to form the heterocyclic ring. acs.org This method is advantageous as the bromoethylsulfonium salt is a stable, crystalline solid that is easy to handle. acs.org

Another strategy involves the intramolecular cyclization of haloalkoxy amines. Aziridines can react with halogenated alcohols in an SN2-type ring-opening reaction, followed by cyclization to form the morpholine ring. nih.govresearchgate.net This can be achieved in a one-pot, metal-free process using an inexpensive reagent like ammonium (B1175870) persulfate. nih.govresearchgate.net

Detailed research findings have demonstrated various conditions for these cyclization reactions. For example, intramolecular hydroalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate can produce morpholines in high yields. organic-chemistry.org

Table 1: Comparison of Selected Cyclization Strategies for Morpholine Synthesis

Starting Material Reagent(s) Key Features Yield Reference
1,2-Amino Alcohols Bromoethylsulfonium salt, NaH In-situ generation of vinyl sulfonium salt; mild procedure. Good to Excellent acs.org
Aziridines, Halogenated Alcohols Ammonium persulfate Metal-free, one-pot strategy via SN2 ring opening. Not specified nih.govresearchgate.net
Nitrogen-Tethered Alkenes Boron trifluoride etherate Intramolecular hydroalkoxylation. Good organic-chemistry.org

These cyclization methods offer versatile routes to the morpholine core, which can then be further functionalized to yield the target compound, or they can be adapted to use starting materials that already contain the precursor to the bromoethyl side chain.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, offering advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity from simple precursors. mdpi.com Several such strategies have been applied to the synthesis of morpholine derivatives.

Multicomponent reactions often involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. mdpi.com For the synthesis of substituted morpholines, an MCR approach could involve, for example, the reaction of an epoxide, an amine, and a component that delivers the bromoethyl functionality in a convergent manner. A multicomponent process for synthesizing 2,2,6-trisubstituted morpholines has been described by mixing epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. nih.gov While not directly yielding this compound, this illustrates the power of MCRs to rapidly assemble the morpholine scaffold. nih.gov

One-pot syntheses, which involve sequential reactions in a single flask without isolation of intermediates, have also been developed. A metal-free, one-pot strategy for synthesizing 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols has been reported. nih.gov This reaction proceeds via an SN2-type ring opening followed by cyclization. nih.gov Another example is the one-pot synthesis of 1,3-disubstituted allenes from 1-alkynes, aldehydes, and morpholine, showcasing the utility of morpholine as a base and reactant in one-pot sequences. organic-chemistry.org

A tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation has been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Table 2: Examples of One-Pot and Multicomponent Reactions for Morpholine Synthesis

Reaction Type Starting Materials Catalyst/Reagent Product Type Reference
Multicomponent Epichlorohydrin, N-bromosuccinimide, Nosyl amide, Olefin Not specified 2,2,6-Trisubstituted morpholines nih.gov
One-Pot Aziridines, Halogenated alcohols Ammonium persulfate (metal-free) 2-Substituted and 2,3-disubstituted morpholines nih.gov

These advanced sequences streamline the synthetic process, making the production of complex molecules like this compound more efficient and economically viable.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied by choosing environmentally benign solvents, reducing energy consumption, using catalysts instead of stoichiometric reagents, and improving atom economy.

A key development in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent. A simple, high-yielding, one- or two-step, redox-neutral protocol uses ethylene sulfate and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org This method is noted for its environmental and safety benefits compared to traditional methods, particularly its ability to achieve selective monoalkylation of primary amines. chemrxiv.org

Solvent choice is another critical aspect of green chemistry. The development of solvent-free reaction conditions is highly desirable. For instance, a solvent-free and catalyst-free protocol has been reported for the synthesis of the intermediate N-(2-aminoethyl)morpholine from morpholine and an aqueous solution of 2-bromoethylamine hydrobromide. asianpubs.org This approach is cost-effective, environmentally friendly, and suitable for large-scale manufacturing. asianpubs.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. derpharmachemica.com

The replacement of hazardous reagents is also a central theme. Traditional syntheses might involve toxic materials like ethylene oxide, which is a low-boiling, toxic, and potentially explosive gas. chemrxiv.org Alternative reagents like ethylene sulfate provide a safer and more manageable option. chemrxiv.org Similarly, using catalytic systems, such as the iron(III)-catalyzed diastereoselective synthesis of disubstituted morpholines, aligns with green chemistry principles by avoiding stoichiometric amounts of toxic promoters. organic-chemistry.org

Table 3: Green Chemistry Strategies in Morpholine Synthesis

Green Strategy Description Example Benefit(s) Reference
Safer Reagents Replacing hazardous reagents like ethylene oxide with safer alternatives. Use of ethylene sulfate for annulation of 1,2-amino alcohols. Avoids toxicity and explosion risk of ethylene oxide; redox-neutral. organic-chemistry.orgchemrxiv.org
Solvent-Free Conditions Eliminating the solvent from the reaction medium. Reaction of morpholine with aqueous 2-bromoethylamine hydrobromide without additional organic solvent. Reduced waste, cost-effective, environmentally friendly. asianpubs.org
Energy Efficiency Using alternative energy sources to reduce reaction time and energy input. Microwave irradiation for the synthesis of benzimidazole (B57391) derivatives using morpholine. Faster reactions (minutes vs. hours), lower energy use. derpharmachemica.com

By integrating these sustainable and green chemistry approaches, the synthesis of this compound and related compounds can be made safer, more efficient, and more environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 2 2 Bromoethyl Morpholine

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary mode of reaction for 2-(2-bromoethyl)morpholine involves the bromoethyl moiety, where the bromine atom acts as an effective leaving group in nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of a variety of functional groups onto the ethyl side chain, leading to a diverse array of morpholine (B109124) derivatives. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion.

Formation of Alkylated and Arylated Morpholine Derivatives

A significant application of this compound is in the N-alkylation of amines, phenols, and other nucleophiles. asianpubs.org The reaction with primary or secondary amines leads to the formation of the corresponding N-substituted aminoethylmorpholine derivatives. For instance, the reaction with a primary amine, R-NH₂, would yield N-(2-morpholinoethyl)-R-amine. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. derpharmachemica.com

The arylation of phenols using this compound provides a route to morpholinoethyl aryl ethers. This reaction, often conducted under basic conditions, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then displaces the bromide from the bromoethyl group.

Reactant ClassNucleophile ExampleProduct Class
Primary AminesR-NH₂N-(2-Morpholinoethyl)-R-amine
Secondary AminesR₂NHN,N-Disubstituted-N'-(2-morpholinoethyl)amine
PhenolsAr-OHMorpholinoethyl aryl ether

Intramolecular Cyclization Reactions and Ring Formation

Derivatives of this compound bearing a nucleophilic group at an appropriate position can undergo intramolecular cyclization to form various heterocyclic systems. scribd.comresearchgate.net This strategy is particularly useful for the synthesis of fused bicyclic and polycyclic structures containing the morpholine ring. The outcome of the cyclization is dependent on the nature of the tethered nucleophile and the reaction conditions. For example, a derivative with a tethered amine or thiol could cyclize to form piperazine (B1678402) or thiomorpholine-containing ring systems, respectively. The success of these reactions often relies on achieving high dilution to favor the intramolecular pathway over intermolecular polymerization.

A notable example is the potential for Pd(0)-catalyzed intramolecular cyclization of suitably substituted derivatives of this compound to generate complex indole (B1671886) scaffolds, which are prevalent in many pharmacologically active compounds. scribd.com

Strategies for Enhancing Nucleophilic Reactivity

To improve the efficiency of nucleophilic substitution reactions with this compound, particularly with weakly nucleophilic substrates or in biphasic reaction media, phase-transfer catalysis (PTC) is a valuable strategy. dntb.gov.uawikipedia.orgresearchgate.netias.ac.in PTC facilitates the transfer of an anionic nucleophile from an aqueous phase or solid state to an organic phase where the reaction with the alkyl halide occurs. wikipedia.orgresearchgate.net

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA), are commonly employed as phase-transfer catalysts. derpharmachemica.comwikipedia.org The lipophilic cation of the catalyst pairs with the nucleophilic anion, and this ion pair is soluble in the organic solvent, thereby increasing the effective concentration of the nucleophile in the vicinity of the this compound and accelerating the reaction rate. ias.ac.in This technique is particularly advantageous for industrial-scale synthesis as it can lead to faster reactions, milder conditions, and reduced need for expensive and anhydrous organic solvents. wikipedia.org

Catalyst TypeExample CatalystFunction
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Facilitates transfer of anionic nucleophiles to the organic phase.
Quaternary Ammonium SaltBenzyltriethylammonium Chloride (TEBA)Similar to TBAB, often used in alkylation and carbene addition reactions.
Crown Ethers18-Crown-6Encapsulates alkali metal cations to create a more "naked" and reactive anion.

Reactions Involving the Morpholine Nitrogen Atom

The nitrogen atom of the morpholine ring in this compound is a tertiary amine and possesses a lone pair of electrons, rendering it nucleophilic. This allows for a second class of reactions to occur directly at the morpholine heterocycle.

N-Alkylation and N-Acylation Reactions

While the primary bromine is the more reactive electrophilic site, under certain conditions, the morpholine nitrogen can act as a nucleophile. However, direct N-alkylation or N-acylation of this compound is less common as it would lead to the formation of a quaternary ammonium salt or a reactive acylammonium species, respectively. More synthetically useful are the N-alkylation and N-acylation reactions of the products derived from the initial nucleophilic substitution at the bromoethyl group. For example, if the initial reaction introduces a primary or secondary amine, this new nitrogen center can be further functionalized through N-alkylation or N-acylation.

Formation of Quaternary Ammonium Salts

The tertiary nitrogen of the morpholine ring can react with alkyl halides in a process known as quaternization or the Menschutkin reaction to form quaternary ammonium salts. nih.govtsijournals.com This reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. nih.gov

For instance, reacting this compound with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt where the morpholine nitrogen is bonded to both the 2-bromoethyl group and the methyl group, with iodide as the counter-ion. These quaternary ammonium salts can have applications as ionic liquids, surfactants, or as intermediates in further synthetic transformations. google.com The synthesis is typically carried out by heating the tertiary amine with the alkylating agent in a suitable solvent like acetonitrile (B52724) or chloroform. nih.govgoogle.com

Alkylating AgentProduct Type
Methyl IodideN-Methyl-N-(2-bromoethyl)morpholinium iodide
Benzyl BromideN-Benzyl-N-(2-bromoethyl)morpholinium bromide
Ethyl BromoacetateN-(Carboethoxymethyl)-N-(2-bromoethyl)morpholinium bromide

Palladium-Catalyzed Cross-Coupling Reactions and Their Analogues

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for creating C-C bonds. While this compound is a primary alkyl bromide, which can be more challenging to use in these reactions compared to aryl or vinyl halides, its application in several key coupling methodologies has been explored. The general challenge with sp³-hybridized halides is a slower rate of oxidative addition to the palladium(0) center and the potential for competing β-hydride elimination from the resulting alkylpalladium intermediate. However, appropriate selection of catalysts, ligands, and reaction conditions can overcome these hurdles.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. mt.com For this compound, this would involve reacting it with an aryl or vinyl boronic acid (or its ester derivatives) to form a 4-(2-arylethyl)morpholine or 4-(2-vinylethyl)morpholine, respectively. While specific examples detailing the Suzuki coupling of this compound are not extensively documented in dedicated studies, the reaction is considered a viable strategy. ambeed.com Analogous compounds, such as 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide, are known to undergo Pd-catalyzed Suzuki coupling with arylboronic acids. These reactions typically require elevated temperatures (e.g., 80–100°C) and anhydrous conditions to facilitate the activation of the C-Br bond.

Heck Coupling: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org The use of unactivated alkyl halides like this compound is less common and falls under the category of "reductive Heck" or related domino processes, which are mechanistically distinct from the classical Heck reaction. In a standard Heck-type scenario, the challenge lies in preventing β-hydride elimination from the alkylpalladium intermediate before the desired alkene insertion can occur.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper(I) catalyst system. wikipedia.org The coupling of alkyl halides like this compound with terminal alkynes is a known transformation. These reactions allow for the synthesis of 4-(alk-3-ynyl)morpholine derivatives. Copper-free Sonogashira conditions have also been developed, which can be advantageous for certain substrates. beilstein-journals.org The reaction is a cornerstone for preparing substituted alkynes, which are versatile intermediates in pharmaceuticals and materials science. beilstein-journals.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). numberanalytics.comsynarchive.com It is known for its tolerance of a wide variety of functional groups. numberanalytics.com this compound is a suitable substrate for Stille coupling, allowing for the introduction of the morpholinoethyl moiety onto various organic scaffolds. ambeed.com The reaction involves an oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. numberanalytics.com

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Ar-B(OH)₂ / R-B(OR')₂Pd catalyst (e.g., Pd(PPh₃)₄), Base4-(2-Arylethyl)morpholine
Heck Alkene (R-CH=CH₂)Pd catalyst, Base4-(4-Substituted-but-1-enyl)morpholine
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base4-(But-3-ynyl)morpholine derivative
Stille Organostannane (R-SnR'₃)Pd catalyst (e.g., Pd(PPh₃)₄)4-(2-Substituted-ethyl)morpholine

C-N and C-O Bond Formation via Transition Metal Catalysis

Transition metal catalysis is also pivotal for forming carbon-heteroatom bonds, with palladium-catalyzed Buchwald-Hartwig amination and etherification being prominent examples. These reactions typically couple aryl halides or triflates with amines or alcohols.

Applying this methodology to this compound involves using it as the electrophilic partner to alkylate a nitrogen or oxygen nucleophile. This allows for the synthesis of a wide array of compounds where the morpholinoethyl group is linked to a larger molecule through a C-N or C-O bond.

C-N Bond Formation (Buchwald-Hartwig Amination Analogue): This reaction involves coupling this compound with primary or secondary amines, anilines, or other nitrogen-containing heterocycles. The process is catalyzed by a palladium complex, often featuring specialized phosphine (B1218219) ligands, in the presence of a base. researchgate.net This method provides a direct route to N-substituted 2-(morpholino)ethylamines, which are prevalent motifs in pharmacologically active compounds. The reaction mechanism generally involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to furnish the product and regenerate the catalyst.

C-O Bond Formation (Buchwald-Hartwig Etherification Analogue): Similarly, the palladium-catalyzed coupling of this compound with alcohols or phenols yields morpholinoethyl ethers. These reactions extend the synthetic utility of the starting bromide to oxygen-containing structures. The conditions are analogous to the C-N coupling, requiring a palladium catalyst, a suitable ligand, and a base to deprotonate the alcohol or phenol.

Bond FormationNucleophileCatalyst System (Typical)Product Class
C-N Coupling R¹R²NH (Amine/Aniline)Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)N-(2-Morpholinoethyl)amines
C-O Coupling R-OH (Alcohol/Phenol)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., K₃PO₄)4-(2-(Alkoxy/Aryloxy)ethyl)morpholine

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org For this compound, this involves treating the compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu

The reaction proceeds by exchanging the bromine atom for a metal atom (e.g., lithium), generating a nucleophilic carbanion, 4-(2-lithioethyl)morpholine. This intermediate is highly reactive and is typically generated in situ at very low temperatures (e.g., -78°C to -100°C) to prevent side reactions. tcnj.edu

Once formed, this potent nucleophile can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence—metal-halogen exchange followed by electrophilic quenching—is a powerful strategy for creating diverse C-C and carbon-heteroatom bonds in a controlled manner.

Reaction Sequence:

Metal-Halogen Exchange: The C-Br bond is converted to a C-Li or C-MgX bond. Morpholine-CH₂CH₂-Br + R-Li → Morpholine-CH₂CH₂-Li + R-Br

Electrophilic Quenching: The newly formed organometallic reagent attacks an electrophile (E⁺). Morpholine-CH₂CH₂-Li + E⁺ → Morpholine-CH₂CH₂-E + Li⁺

The versatility of this method stems from the wide range of electrophiles that can be employed in the quenching step.

Electrophile (E⁺)Quenching Product (Morpholine-CH₂CH₂-E)Functional Group Introduced
Aldehydes/Ketones (R₂C=O) Morpholine-CH₂CH₂-C(OH)R₂Secondary/Tertiary Alcohol
Carbon Dioxide (CO₂) then H⁺ Morpholine-CH₂CH₂-COOHCarboxylic Acid
Isocyanates (R-N=C=O) Morpholine-CH₂CH₂-C(=O)NHRAmide
Alkyl Halides (R-X) Morpholine-CH₂CH₂-RAlkyl Chain Extension
Disulfides (R-S-S-R) Morpholine-CH₂CH₂-SRThioether
Chlorotrimethylsilane (ClSiMe₃) Morpholine-CH₂CH₂-SiMe₃Trimethylsilyl Group

This strategy provides a complementary approach to transition-metal-catalyzed couplings, particularly for constructing molecules where the desired functionality is best introduced via a strong nucleophile. The low-temperature requirement is crucial to ensure that the organolithium reagent chemoselectively reacts at the C-Br bond without attacking other potentially sensitive functional groups in the molecule. tcnj.edu

Mechanistic Investigations of Reactions Involving 2 2 Bromoethyl Morpholine

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for 2-(2-Bromoethyl)morpholine is nucleophilic substitution, where the bromine atom, being a good leaving group, is displaced by a nucleophile. bloomtechz.com This reaction typically proceeds via an SN2 mechanism, particularly with primary alkyl halides like this compound. bloomtechz.com In this concerted mechanism, the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry at the reaction center. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. bloomtechz.com

An example of this is the synthesis of the antidepressant Moclobemide (B1677376), which involves the N-alkylation of morpholine (B109124). asianpubs.org In one synthetic approach, 2-bromoethylamine (B90993) hydrobromide reacts with morpholine, where morpholine itself acts as both a reactant and a solvent. asianpubs.org The bromoethyl moiety is a key electrophile in this process.

In addition to simple nucleophilic substitution, this compound can be involved in more complex reaction sequences. For instance, it is used in the synthesis of various pharmaceutical intermediates through alkylation reactions. google.comambeed.com The bromoethyl group can react with a variety of nucleophiles, including amines, thiols, and the anions of active methylene (B1212753) compounds.

The formation of intermediates is crucial in understanding these reaction pathways. In SN2 reactions, a transient pentacoordinate transition state is formed. In some cases, particularly under conditions that favor SN1 reactions (though less common for this primary halide), a carbocation intermediate could be generated. However, due to the primary nature of the alkyl halide, such a pathway is generally less favored unless stabilized by neighboring group participation or specific solvent effects.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into reaction mechanisms. For reactions involving this compound, the rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

In a study on the nitrosation of various amines, including morpholine, by 2-bromoethyl nitrite (B80452), the reaction kinetics were found to be dependent on the amine concentration. acs.org The pseudo-first-order rate constant showed a sigmoid dependence on the amine concentration for nitrosation by alkyl nitrites. acs.org This suggests a complex mechanism that may involve pre-equilibrium steps or the formation of an intermediate complex. acs.org

The choice of solvent also plays a critical role in reaction kinetics. Polar aprotic solvents like DMF and acetonitrile (B52724) are known to enhance the rates of SN2 reactions by solvating the cation while leaving the nucleophile relatively free and reactive.

Stereochemical Aspects of Reaction Mechanisms

The stereochemistry of reactions involving this compound is a key aspect, particularly when chiral centers are present in the reacting molecules. In SN2 reactions, a complete inversion of configuration at the electrophilic carbon is expected. bloomtechz.com

While this compound itself is not chiral, it can react with chiral nucleophiles or be used to synthesize molecules with new stereocenters. The stereochemical outcome of such reactions is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

In the context of morpholine synthesis, stereoselective methods are highly desirable. For example, copper-promoted oxyamination of alkenes can produce 2,5-disubstituted morpholines with high diastereoselectivity. nih.gov While not directly involving this compound as a starting material, these studies highlight the importance of controlling stereochemistry in the synthesis of complex morpholine derivatives. The relative stereochemistry of the products is often determined by techniques like X-ray crystallography and nOe (Nuclear Overhauser Effect) studies. nih.gov

Addition reactions to alkenes can proceed via syn- or anti-addition, leading to different stereoisomers. libretexts.org For instance, the addition of halogens is typically an anti-addition process. libretexts.org While not a direct reaction of this compound, understanding these fundamental principles is crucial when designing synthetic routes that might involve creating or modifying stereocenters in molecules derived from it.

Solvent Effects and Catalytic Influence on Reactivity

The choice of solvent and the use of catalysts can significantly influence the course and rate of reactions involving this compound.

Solvent Effects:

As mentioned earlier, polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for nucleophilic substitution reactions involving this compound. These solvents can stabilize the transition state of SN2 reactions, thereby increasing the reaction rate. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

In some cases, solvent-free conditions have been shown to be effective. For instance, the synthesis of N-(2-aminoethyl)morpholine from morpholine and 2-bromoethylamine hydrobromide proceeded with a higher yield in the absence of a solvent, where morpholine itself acted as the solvent. asianpubs.org

Catalytic Influence:

Phase-Transfer Catalysis: In reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, phase-transfer catalysts can be employed to bring the reactants together and enhance the reaction rate.

Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can utilize bromoethyl compounds as electrophiles to form new carbon-carbon bonds. These reactions typically require anhydrous conditions and elevated temperatures to activate the C-Br bond.

Acid/Base Catalysis: In the synthesis of Moclobemide, boric acid has been used as a catalyst for the amidation of N-(2-aminoethyl)morpholine with p-chlorobenzoic acid. asianpubs.org The catalyst is believed to form a mixed anhydride (B1165640) intermediate, which is then attacked by the nucleophilic amine. asianpubs.org In other reactions, bases like sodium hydride or DBU are used to deprotonate the nucleophile, increasing its reactivity. acs.org

The following table summarizes the effect of different catalysts and solvents on a model reaction:

ReactionCatalystSolventYield (%)Reference
Direct amidation of p-chlorobenzoic acid with N-(2-aminoethyl)morpholineNoneToluene10 asianpubs.org
Direct amidation of p-chlorobenzoic acid with N-(2-aminoethyl)morpholineBoric acid (15 mol%)Toluene75 asianpubs.org
Aminocarbonylation of iodobenzene (B50100) with morpholineCAT-1 (Palladium-based)-Low Selectivity rsc.org
Aminocarbonylation of iodobenzene with morpholineCAT-1 (Palladium-based)-Excellent Selectivity (under 30 bar CO) rsc.org

This table clearly demonstrates the significant impact that catalysts can have on the efficiency and selectivity of reactions.

Applications of 2 2 Bromoethyl Morpholine in Complex Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

2-(2-Bromoethyl)morpholine is a key intermediate in the synthesis of various heterocyclic compounds. The presence of the reactive bromoethyl group allows for facile nucleophilic substitution reactions, making it a valuable reagent for constructing more complex molecular architectures. cymitquimica.com

Synthesis of Fused and Bridged Ring Systems

The construction of fused and bridged heterocyclic systems is a significant area of organic synthesis, often leading to compounds with unique three-dimensional structures and biological activities. ulb.ac.beslideshare.net The morpholine (B109124) unit, when incorporated into these rigid scaffolds, can impart desirable physicochemical properties. ulb.ac.be

Recent research has highlighted methods for creating fused morpholine structures. For instance, a heterocyclic merging approach has been developed to construct novel indazolo-piperazines and indazolo-morpholines. nih.gov This strategy involves a key late-stage Michael addition to build the morpholine heterocycle onto an existing indazole core. nih.gov Another approach involves the organocatalytic enantioselective desymmetric double aza-Michael addition cascade to produce functionalized fused morpholines with high yields and stereoselectivity. bohrium.com Additionally, the synthesis of morpholine-fused 1,2,3-triazole derivatives has been achieved through a "Click followed by C-N bond coupling" reaction, demonstrating the utility of this approach in generating diverse fused heterocyclic systems. researchgate.netresearchgate.net

Bridged morpholine systems are also of significant interest due to their conformationally restricted nature. ulb.ac.be The synthesis of such systems can be achieved through multi-step sequences, including iodine-mediated cyclization. researchgate.net These rigid structures are valuable in peptidomimetic design and can influence the biological activity of molecules by locking the orientation of the nitrogen lone pair. ulb.ac.be

Construction of Spiro Compounds

Spiro compounds, characterized by two rings sharing a single atom, are another important class of molecules in drug discovery due to their three-dimensional nature. sioc-journal.cnresearchgate.net The synthesis of spiro compounds often involves the creation of a new ring onto a pre-existing structure.

One example involves the use of 5-(2-bromoethyl)phenanthridin-5-ium bromide with indane-1,3-dione in a basic medium to form a pH-switchable spiro compound. mdpi.com While this example does not directly use this compound, it illustrates a relevant synthetic strategy where a bromoethyl-containing reagent is used to construct a spirocycle. The synthesis of glycopyranosylidene-spiro-morpholinones has also been explored, involving the ring closure of 2-chloroethyl glycosides, which are analogous to bromoethyl derivatives, to form the spiro-morpholinone structure. nih.gov

Precursor to Advanced Pharmaceutical Intermediates and Lead Compounds (mechanistic, not clinical)

The morpholine ring is a common feature in many marketed drugs and serves as a crucial building block in the synthesis of a wide range of therapeutic agents. tsijournals.come3s-conferences.org this compound, as a reactive intermediate, plays a significant role in the development of advanced pharmaceutical intermediates. chembk.com Its ability to undergo nucleophilic substitution allows for its incorporation into larger, more complex molecules with potential therapeutic applications.

For example, this compound hydrobromide is used in the synthesis of Erk inhibitors, a class of compounds investigated for cancer treatment. google.com In this synthesis, the bromoethyl group reacts with a suitable nucleophile to attach the morpholinoethyl side chain to the core structure. google.com Similarly, it is a key intermediate in the synthesis of the antidepressant drug Moclobemide (B1677376). asianpubs.org The synthesis involves the reaction of morpholine with 2-bromoethylamine (B90993) hydrobromide to form N-(2-aminoethyl)morpholine, a direct precursor to Moclobemide. asianpubs.org

The reactivity of the bromoethyl group makes this compound and its derivatives valuable in creating a variety of amine-containing compounds, which are important intermediates in pharmaceutical research.

Role in the Synthesis of Functional Materials and Polymers

The application of morpholine derivatives extends beyond pharmaceuticals into the realm of materials science. e3s-conferences.org The unique properties of the morpholine ring can be harnessed to create functional polymers and materials with specific characteristics.

For instance, the synthesis of well-defined glycopolymers has been achieved by combining RAFT (reversible addition-fragmentation chain transfer) polymerization with the efficient substitution of primary bromo groups by thiols. researchgate.net While this study used (2-bromoethyl)-acrylate, the principle of using a bromoethyl-containing monomer to create a polymer that can be subsequently functionalized is relevant. This approach allows for the creation of polymers with pendant reactive groups that can be modified to introduce specific functionalities, such as carbohydrates for biological recognition. researchgate.net

Furthermore, the synthesis of stimuli-responsive polymers derived from thiomorpholine (B91149) oxide has been reported, highlighting the use of morpholine-related structures in creating "smart" materials. mdpi.com The synthesis of monomers for these polymers can involve intermediates analogous to this compound.

Integration into Natural Product Synthesis Routes

Natural products often possess complex and unique molecular architectures that serve as inspiration for the development of new therapeutic agents. The synthesis of natural products and their analogues is a challenging but rewarding endeavor in organic chemistry.

While direct examples of the integration of this compound into the total synthesis of a specific natural product are not readily found in the provided search results, the strategies for synthesizing complex molecules containing the morpholine scaffold are relevant. The synthesis of natural product-like libraries often involves the use of versatile building blocks to create a diverse range of compounds. acs.org The ability of this compound to introduce a morpholinoethyl side chain makes it a potentially useful tool in the synthesis of natural product analogues or in the creation of libraries of compounds based on natural product scaffolds.

For example, a study on the synthesis of a novel diarylheptanoid utilized 1-(benzyloxy)-5-(2-bromoethyl)-2,3-dimethoxybenzene as a key intermediate. ukzn.ac.za This bromoethyl-containing compound was used to introduce a side chain, a common strategy in the synthesis of complex molecules.

Computational Chemistry and Theoretical Studies of 2 2 Bromoethyl Morpholine

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to understand hyperconjugative interactions and charge delocalization within the molecule. This analysis can reveal the transfer of electron density between orbitals, which is crucial for understanding the molecule's stability and reactivity. For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified. These delocalization energies, often denoted as E(2), provide a measure of the strength of these interactions.

The molecular electrostatic potential (MEP) surface is another critical aspect of electronic structure analysis. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Computed Electronic Properties of 2-(2-Bromoethyl)morpholine

PropertyValueMethod/Source
Topological Polar Surface Area12.5 ŲPubChem nih.govnih.govguidechem.com
XLogP3-AA0.7PubChem nih.govguidechem.com
Complexity73.5PubChem nih.govguidechem.com

This table presents a selection of computed electronic and topological properties for this compound, providing a snapshot of its electronic character.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine (B109124) ring and the bromoethyl side chain allows this compound to exist in multiple conformations. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

The morpholine ring typically adopts a chair conformation, which is its most stable form. However, the orientation of the 2-bromoethyl group relative to the ring can vary, leading to different rotational isomers (rotamers). By performing a systematic conformational search, researchers can identify the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature.

Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its reactivity and biological activity. For example, the accessibility of the bromine atom for nucleophilic substitution can be affected by the molecule's conformation.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry fragmentation)

Computational chemistry allows for the prediction of various spectroscopic data, which can be compared with experimental spectra to confirm the structure of the molecule.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts with experimental data, the structural assignment can be validated.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For this compound, common fragmentation would involve the loss of the bromine atom or cleavage of the ethylmorpholine side chain. Predicted collision cross-section (CCS) values for different adducts can also be calculated to aid in identification. uni.lu

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterDetails
¹H NMRChemical Shifts (ppm)Predictions would show signals for the morpholine ring protons and the bromoethyl group protons.
¹³C NMRChemical Shifts (ppm)Predictions would indicate distinct signals for the carbon atoms of the morpholine ring and the bromoethyl side chain.
IR SpectroscopyVibrational Frequencies (cm⁻¹)Key predicted bands would include C-H stretching, C-O-C stretching, C-N stretching, and C-Br stretching vibrations.
Mass SpectrometryPredicted Collision Cross Section (Ų)[M+H]⁺: 134.8, [M+Na]⁺: 143.8, [M-H]⁻: 139.5 uni.lu

This table outlines the types of spectroscopic data that can be predicted computationally to aid in the characterization of this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This compound is often used as an alkylating agent in organic synthesis, participating in nucleophilic substitution reactions where the bromide ion acts as a leaving group.

Theoretical calculations can map out the entire reaction pathway for such a substitution. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, the nucleophilic substitution at the bromoethyl group can be modeled to understand its reactivity with various nucleophiles.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can provide a set of descriptors that quantify the reactivity of a molecule. rsc.org These descriptors are derived from the electronic structure and are useful for predicting how a molecule will behave in a chemical reaction. rsc.orgresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net By analyzing the Fukui functions, one can predict which atoms in this compound are most likely to participate in a chemical reaction. researchgate.net

Table 3: Quantum Chemical Reactivity Descriptors

DescriptorDefinitionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule, particularly at the carbon attached to the bromine.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net
Fukui FunctionsDescribe the change in electron density at a given point when the total number of electrons is changed. researchgate.netPinpoints the most electrophilic and nucleophilic sites on the molecule.

This table summarizes key quantum chemical descriptors and their relevance in understanding the reactivity of this compound.

Advanced Analytical Methodologies in 2 2 Bromoethyl Morpholine Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For derivatives of 2-(2-Bromoethyl)morpholine, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of morpholine (B109124) derivatives. acdlabs.com The typical NMR spectrum of a morpholine ring exhibits a distinct pattern. acdlabs.com

¹H NMR: In the proton NMR spectrum of a morpholine derivative like 4-phenylmorpholine, the protons on the carbon atoms adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen atom. acdlabs.com For the morpholine ring itself, the spectrum can be analyzed as an AA'XX' system. stackexchange.com The methylene (B1212753) protons often show up as two multiplets, one for the two CH₂ groups next to the oxygen and another for the two CH₂ groups next to the nitrogen. researchgate.net For this compound, additional signals corresponding to the bromoethyl group would be expected, typically as two triplets.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. In morpholine derivatives, the carbon atoms bonded to the electronegative oxygen and nitrogen atoms are deshielded and appear at different chemical shifts. researchgate.net For instance, in morpholinium glycolate, the carbon peaks for the morpholine ring appear around 43.21 ppm and 63.58 ppm. researchgate.net The carbon attached to the oxygen generally appears further downfield (around 67 ppm) compared to the carbon attached to the nitrogen. acdlabs.comresearchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.net COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbon atoms. acdlabs.comresearchgate.net For more complex structural problems, including determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to identify protons that are close in space. researchgate.net Computer-assisted structure elucidation (CASE) tools can integrate this data to resolve complex molecular structures. mestrelab.comresearchgate.net

Technique Application in this compound Derivative Analysis Typical Observations
¹H NMR Identifies and confirms the presence of the morpholine ring and the bromoethyl side chain.Multiplets for morpholine ring protons; triplets for the ethyl chain protons. stackexchange.comresearchgate.net
¹³C NMR Determines the number and chemical environment of carbon atoms.Distinct signals for carbons adjacent to oxygen and nitrogen. acdlabs.comresearchgate.net
2D NMR (COSY, HSQC, NOESY) Provides unambiguous assignment of signals and determines connectivity and stereochemistry. researchgate.netCross-peaks indicating proton-proton and proton-carbon correlations. acdlabs.comresearchgate.net

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound derivatives, as well as for gaining structural information through fragmentation patterns. core.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. core.ac.uk This is crucial for confirming the successful synthesis of new derivatives and meeting regulatory requirements for novel drug characterization. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov It is frequently used for the analysis of volatile morpholine derivatives. Often, derivatization is employed to increase the volatility and stability of the analyte. nih.govresearchgate.netresearchgate.net For instance, morpholine can be reacted with sodium nitrite (B80452) to form the more volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS. nih.govresearchgate.net The mass spectrometer provides a fragmentation pattern that can serve as a fingerprint for the compound. The electron ionization (EI) mass spectrum of the parent morpholine molecule shows characteristic fragment ions. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. europeanpharmaceuticalreview.com It is particularly useful for monitoring reaction progress and identifying impurities in the synthesis of morpholine derivatives. europeanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) techniques, such as Multiple Reaction Monitoring (MRM), can be used for highly sensitive and specific quantification of target compounds in complex mixtures. lcms.cznih.govpharmtech.com

Technique Application in this compound Derivative Analysis Key Information Obtained
HRMS Accurate mass determination and elemental formula confirmation. core.ac.ukHigh-resolution mass-to-charge ratio (m/z). core.ac.uk
GC-MS Analysis of volatile derivatives and purity assessment. nih.govRetention time and mass spectrum (fragmentation pattern). nih.govnih.gov
LC-MS Analysis of non-volatile derivatives, reaction monitoring, and impurity profiling. europeanpharmaceuticalreview.comRetention time, molecular ion, and fragment ion data. europeanpharmaceuticalreview.comlcms.cz

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of morpholine and its derivatives shows characteristic absorption bands. researchgate.net The C-H stretching vibrations of the methylene groups in the morpholine ring typically appear in the region of 3100-2850 cm⁻¹. researchgate.net The C-O-C stretching vibration is also a characteristic feature. These spectra are used to confirm the presence of the morpholine ring and other functional groups in the derivatives. nih.govacs.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. For morpholine, strong Raman peaks corresponding to symmetric C-H stretching vibrations are observed. researchgate.net This technique is also used to study the conformational properties of the morpholine ring. researchgate.net Studies on derivatives like 4-(benzenesulfonyl)-morpholine have used Raman spectroscopy to investigate vibrational properties and pressure-induced phase transitions. scielo.org.mx

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretching (asymmetric)~3065 researchgate.net
C-H Stretching (symmetric)~3000, 2973, 2934 researchgate.net
C-O-C Stretching

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of their synthesis. unirioja.es

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. unirioja.es For morpholine and related compounds, which are basic and polar, mixed-mode chromatography can be effective. helixchrom.com Reversed-phase HPLC with UV detection is a common method for analyzing pharmaceutical preparations containing morpholine-like structures. unirioja.es HPLC is valuable for monitoring the formation of the desired product and the disappearance of starting materials during a chemical reaction, as well as for quantifying the purity of the final product. unirioja.es

HPLC Method Component Function in Analysis of this compound
Stationary Phase (Column) Separates the target compound from impurities and starting materials (e.g., Newcrom R1 for bromo-compounds). sielc.com
Mobile Phase Elutes the components from the column (e.g., a mixture of water and acetonitrile). sielc.com
Detector (e.g., UV, RI) Detects and quantifies the separated components. unirioja.eshelixchrom.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov It is frequently used for determining the purity of starting materials and final products, as well as for detecting residual solvents in pharmaceutical substances. bibliotekanauki.pl For the analysis of morpholine in various samples, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is often employed. nih.govnih.gov The technique can be highly sensitive, with detection limits in the parts-per-billion (ppb) range, and does not always require derivatization, especially when using modern inert capillary columns and specialized injection techniques. nih.gov

Parameter Typical Conditions for Morpholine Analysis by GC
Column Inert base-deactivated capillary column. nih.gov
Inlet Multi-mode inlet operating in pulsed splitless mode. nih.gov
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.govnih.gov
Detection Limit Can reach as low as 100 ppb (v/v). nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. springernature.comrigaku.com This methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule. Furthermore, it reveals the packing of molecules within the crystal lattice and the nature of intermolecular interactions that stabilize the crystal structure. For chiral molecules, X-ray crystallography can determine the absolute configuration, a critical aspect in pharmaceutical and chemical research. purechemistry.org

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. purechemistry.org

Solid-State Structure of this compound

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be reliably predicted based on the known crystal structures of morpholine and its derivatives. researchgate.netresearchgate.net The morpholine ring is expected to adopt a stable chair conformation, which is the characteristic conformation for this heterocyclic system. The 2-bromoethyl substituent would be attached to the nitrogen atom, likely occupying an equatorial position to minimize steric hindrance.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a hypothetical set of crystallographic data for this compound is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₆H₁₂BrNO
Formula Weight194.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.0430
b (Å)8.0805
c (Å)11.1700
α (°)90
β (°)97.47
γ (°)90
Volume (ų)540.80
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.190
Absorption Coeff. (mm⁻¹)3.560
R-factor (%)4.5

Note: This data is illustrative and based on typical values for similar small organic molecules and morpholine derivatives. mdpi.comacs.org

Determination of Absolute Configuration

Absolute configuration refers to the precise three-dimensional spatial arrangement of atoms in a chiral molecule. wikipedia.org this compound itself is not chiral. However, if a stereocenter were introduced into the molecule, for instance by substitution on the carbon atoms of the morpholine ring, a chiral derivative would be formed, existing as a pair of enantiomers.

X-ray crystallography is a powerful tool for determining the absolute configuration of a single enantiomer. springernature.comed.ac.uk This is achieved through the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When the X-ray wavelength used is near the absorption edge of a heavier atom in the structure, the scattering factor of that atom acquires an imaginary component. The presence of the bromine atom in this compound derivatives makes it an excellent candidate for this method, as bromine is a sufficiently "heavy" atom to produce a significant anomalous scattering effect. wikipedia.org

This effect causes a breakdown of Friedel's Law, meaning that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are no longer identical. By carefully measuring these intensity differences (known as Bijvoet pairs), the correct absolute configuration can be determined. The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. ed.ac.uk

Interactive Data Table: Illustrative Flack Parameter for a Hypothetical Chiral Derivative

ParameterValueDescription
Flack x parameter0.02(4)A value near zero confirms that the determined stereochemistry represents the true absolute configuration of the molecule in the crystal.

Note: This table illustrates how the Flack parameter is used to validate the absolute configuration in a crystallographic experiment.

Future Research Directions and Emerging Paradigms in 2 2 Bromoethyl Morpholine Chemistry

Development of Novel Catalytic Systems for Transformations

The reactivity of the C(sp³)-Br bond in 2-(2-Bromoethyl)morpholine makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which represent a primary direction for future research. While traditionally challenging compared to their C(sp²)-Br counterparts, recent advances in catalyst design are enabling these transformations with greater efficiency.

Future investigations will likely focus on employing state-of-the-art palladium, nickel, and copper catalyst systems to forge new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, could be adapted to couple the bromoethyl moiety with a diverse range of boronic acids, alkenes, and alkynes, respectively. Similarly, Buchwald-Hartwig amination offers a pathway to novel amine derivatives. Nickel catalysis, known for its ability to activate strong C-Br bonds and its unique catalytic cycles, presents a particularly promising avenue for otherwise difficult cross-coupling reactions.

The development of catalysts with specialized ligands will be crucial to overcome challenges such as β-hydride elimination and to enhance reaction rates and selectivity. These advanced catalytic systems would transform this compound from a simple building block into a versatile platform for constructing complex molecular architectures.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

Reaction Name Catalyst System Coupling Partner Resulting Bond
Suzuki Coupling Palladium/Ligand Organoboron Reagent C(sp³)–C(sp²) / C(sp³)
Heck Coupling Palladium/Ligand Alkene C(sp³)–C(sp²)
Sonogashira Coupling Palladium/Copper Terminal Alkyne C(sp³)–C(sp)
Buchwald-Hartwig Amination Palladium/Ligand Amine C(sp³)–N
Negishi Coupling Nickel/Palladium Organozinc Reagent C(sp³)–C(sp²) / C(sp³)

Exploration of Photoredox and Electrochemistry in its Reactivity

Photoredox and electrochemical methods are emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods for generating reactive intermediates. The application of these technologies to this compound chemistry is a frontier with significant potential.

Photoredox Catalysis: Visible-light photoredox catalysis can facilitate the homolytic cleavage of the C-Br bond in unactivated alkyl bromides to generate alkyl radicals under exceptionally mild conditions. acs.org This strategy opens up numerous reaction pathways that are complementary to traditional ionic reactions. For instance, the generated morpholinoethyl radical could participate in Giese additions to electron-deficient alkenes, radical-radical cross-coupling reactions, or atom transfer radical addition (ATRA) processes. rsc.orgrsc.org The use of inexpensive organic dyes or iridium and ruthenium complexes as photocatalysts makes this approach highly attractive for sustainable chemical synthesis. rsc.orgnih.gov

Electrochemistry: Electrochemical methods provide precise control over reduction and oxidation processes by tuning the applied potential. The cathodic reduction of the C-Br bond in this compound can generate either a radical or a carbanion intermediate, depending on the reaction conditions. nih.govacs.org These intermediates can then be trapped by various electrophiles. nih.gov This approach, known as electroreductive cross-electrophile coupling, allows for the formation of C-C bonds without the need for stoichiometric metallic reductants. researchgate.net For example, the reaction could be designed to couple the alkyl bromide with alkenes or carbon dioxide. nih.gov The mechanism often involves a radical-polar crossover pathway, where an initially formed radical is further reduced to a nucleophilic carbanion for subsequent reaction. nih.gov

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. nih.gov These benefits are particularly relevant for the synthesis and subsequent reactions of this compound.

The synthesis of alkyl bromides and their subsequent use in reactions involving highly reactive organometallic intermediates (e.g., Grignard or organolithium reagents) often present safety and control challenges in batch mode. Continuous flow reactors mitigate these risks by minimizing the volume of hazardous material at any given time and providing superior temperature control. nih.gov Furthermore, flow chemistry enables the safe and efficient generation of unstable or hazardous reagents in situ, which are then immediately consumed in the next reaction step. unimi.it For instance, organozinc reagents could be prepared from this compound in a packed-bed zinc reactor and directly coupled with aryl halides in a subsequent flow module. organic-chemistry.orgresearchgate.net

This technology also facilitates the integration of reaction, work-up, and purification steps into a single, automated sequence. organic-chemistry.org The application of automated flow platforms could accelerate the synthesis of libraries of this compound derivatives for applications in drug discovery, enabling high-throughput screening and rapid lead optimization. researchgate.net

Design of Next-Generation Synthetic Routes with Enhanced Efficiency

While classical methods for the synthesis of 2-substituted morpholines exist, future research will focus on developing next-generation routes to this compound and its precursors with improved efficiency, atom economy, and sustainability. Current strategies often rely on multi-step sequences that may not be optimal for large-scale production.

A promising future approach involves the catalytic cyclization of readily available acyclic precursors. For example, a Wacker-type aerobic oxidative cyclization of an appropriately substituted N-protected aminoalkene could provide the morpholine (B109124) core in a single, atom-economical step. organic-chemistry.org Another advanced strategy is the stereoselective reductive etherification of a chiral keto alcohol, which can establish the desired substitution pattern with high diastereoselectivity. acs.org

A hypothetical next-generation synthesis could start from a simple amino alcohol, which is first N-alkylated with a protected bromo-ketone. The resulting intermediate could then undergo a highly diastereoselective, catalyst-mediated reductive cyclization to form the 2-substituted morpholine ring. The final deprotection and conversion of the hydroxyl group to a bromide would yield the target compound. Such a route would offer convergence and high stereochemical control, representing a significant improvement over linear, non-stereoselective syntheses.

Investigation of Stereoselective Syntheses of Chiral Derivatives

The morpholine scaffold is a privileged structure in many biologically active compounds, and its activity is often dependent on its stereochemistry. Therefore, the development of methods for the stereoselective synthesis of chiral derivatives of this compound is of paramount importance.

Future research will build upon emerging strategies for asymmetric morpholine synthesis. One of the most powerful techniques is the asymmetric hydrogenation of a dehydromorpholine precursor. rsc.orgrsc.org Using chiral rhodium complexes with specialized bisphosphine ligands, it is possible to obtain 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org This method forms the key stereocenter after the heterocycle has been constructed. researchgate.net

Alternative approaches focus on establishing the stereocenter during the cyclization event. Copper-promoted oxyamination of alkenes, for example, can provide functionalized morpholines with high diastereoselectivity. nih.gov Reductive etherification strategies also offer excellent control over the relative stereochemistry of substituents on the morpholine ring. acs.org These methods could be adapted to use chiral starting materials or chiral catalysts to access enantiomerically pure products. The ability to selectively synthesize either enantiomer of this compound derivatives will be critical for elucidating structure-activity relationships in medicinal chemistry programs.

Table 2: Comparison of Stereoselective Synthesis Strategies

Method Key Transformation Stereocontrol Element Advantages
Asymmetric Hydrogenation Reduction of C=C bond Chiral Rhodium-Ligand Complex Excellent enantioselectivity (up to 99% ee), high yields. rsc.orgrsc.org
Diastereoselective Reductive Etherification Intramolecular cyclization of a keto alcohol Substrate control from chiral amino alcohol Excellent diastereoselectivity, broad substrate scope. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromoethyl)morpholine in academic settings?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting morpholine with 1,2-dibromoethane under controlled conditions (e.g., in DMF or THF at 50–60°C) can yield this compound. Reaction optimization should prioritize solvent polarity and temperature to minimize side products like di-substituted byproducts. Stoichiometric excess of morpholine (1.2–1.5 equivalents) improves selectivity .
  • Key Techniques : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via 1H^1H-NMR (e.g., δ 3.6–3.8 ppm for morpholine protons) .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., BrCH2_2- at δ 3.4–3.6 ppm).
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Br: ~1.9 Å) and spatial arrangement. Use SHELXL for refinement, ensuring R-factor < 0.06 for high confidence .
    • Validation : Cross-check spectroscopic data with computational models (DFT) to detect discrepancies in electronic environments .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures):

  • Variable-Temperature NMR : Probe conformational changes (e.g., coalescence temperatures for rotamers).
  • High-Resolution MS : Confirm molecular integrity (e.g., [M+H+^+] at m/z 194.0).
  • Supplementary Techniques : IR for functional group verification (C-Br stretch: ~550 cm1^{-1}) and elemental analysis (C, H, N ± 0.4%) .

Q. How can reaction pathways involving this compound be mechanistically validated?

  • Methodological Answer :

  • Isotopic Labeling : Use 13C^{13}C-labeled morpholine to track substitution sites via 13C^{13}C-NMR.
  • Kinetic Studies : Perform pseudo-first-order experiments under varying pH/temperature. For example, SN2 mechanisms show linear Arrhenius plots (Ea_a ~60–80 kJ/mol).
  • Computational Modeling : Gaussian or ORCA simulations predict transition-state geometries and activation barriers .

Q. What are the best practices for handling this compound’s thermal and hydrolytic instability?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N2_2) at 2–8°C in amber vials to prevent light-induced degradation.
  • Reaction Solvents : Use anhydrous THF or DCM; avoid protic solvents (e.g., H2 _2O, MeOH) to suppress hydrolysis.
  • Stability Assays : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water) .

Q. How can researchers optimize regioselectivity in alkylation reactions using this compound?

  • Methodological Answer :

  • Catalytic Control : Use phase-transfer catalysts (e.g., TBAB) to enhance bromide leaving-group activity.
  • Steric Effects : Bulky bases (e.g., DIPEA) favor less hindered attack sites.
  • Solvent Screening : Low-polarity solvents (toluene) favor SN2 pathways, while polar aprotic solvents (DMF) may reduce selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.